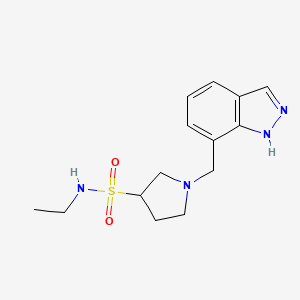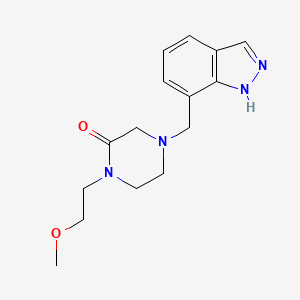![molecular formula C18H24N4O2 B7647412 1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly known as MPP and has been extensively studied for its potential use in various fields, including medicinal chemistry, pharmacology, and drug discovery.
作用机制
The mechanism of action of 1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been studied for its potential use as an anti-inflammatory agent, antioxidant, and anti-tumor agent. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for specific proteins and enzymes, making it an ideal candidate for drug discovery and development. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain applications.
未来方向
1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one has a wide range of potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Some of the future directions for research on this compound include:
1. Further studies on the mechanism of action of this compound and its potential use in the treatment of various diseases.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Exploration of the potential use of this compound in combination with other drugs for synergistic effects.
5. Development of new formulations and delivery systems for this compound to improve its efficacy and minimize toxicity.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
合成方法
The synthesis of 1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one involves the reaction of 1-(2-methoxyethyl)piperazine with 3-methyl-1-phenyl-4-formylpyrazole in the presence of a reducing agent. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
1-(2-methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-15-16(13-22(19-15)17-6-4-3-5-7-17)12-20-8-9-21(10-11-24-2)18(23)14-20/h3-7,13H,8-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPRRMTGKISAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(C(=O)C2)CCOC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)

![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)

![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)

![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)

![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)